8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Description
Properties
IUPAC Name |
8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-11-6-10(15(17,18)19)7-21-13(11)12(8-22)20-14(21)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERCBCIRTKHSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is the glucagon-like peptide 1 receptor (GLP-1R). GLP-1R is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. It plays a crucial role in glucose control by directly stimulating insulin release from the pancreatic β cell and suppressing the release of glucagon from the α cell.
Mode of Action
This compound has been selected as a potential GLP-1R activator. It demonstrates its effects by increasing GLP-1 secretion, thereby increasing the glucose responsiveness.
Biochemical Pathways
The compound affects the incretin GLP-1R pathway. This pathway has been exploited to afford effective pharmacological agents for the treatment of diabetes. The compound’s interaction with GLP-1R leads to an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro.
Pharmacokinetics
The pharmacokinetics of this compound are currently under study.
Result of Action
The compound’s action results in an increase in GLP-1 secretion, thereby increasing the glucose responsiveness. This leads to a direct stimulation of insulin release from the pancreatic β cell and suppression of the release of glucagon from the α cell. It also results in an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potential GLP-1R activator, demonstrating its effects in increasing GLP-1 secretion and thereby increasing glucose responsiveness
Cellular Effects
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde has shown to have effects on various types of cells and cellular processes. It influences cell function by increasing GLP-1 secretion, which in turn increases glucose responsiveness. The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Biological Activity
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound belonging to the imidazo[1,5-a]pyridine class. It is characterized by a chlorine atom at the 8th position, a phenyl group at the 3rd position, and a trifluoromethyl group at the 6th position. This compound has garnered attention for its potential biological activities, particularly as an activator of the glucagon-like peptide 1 receptor (GLP-1R), which is pivotal in glucose metabolism and insulin secretion.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H8ClF3N2O |
| CAS Number | 1708126-10-6 |
| InChI Key | MERCBCIRTKHSNU-UHFFFAOYSA-N |
| Purity | ≥95% |
The primary biological activity of this compound is its role as an activator of GLP-1R . The activation of this receptor leads to several significant metabolic effects:
- Increased Insulin Secretion : GLP-1R activation stimulates pancreatic β-cells to release insulin in response to elevated glucose levels.
- Suppression of Glucagon Release : It inhibits glucagon secretion from pancreatic α-cells, thereby reducing hepatic glucose output.
- Enhanced Glucose Responsiveness : The compound increases the sensitivity of β-cells to glucose.
Research Findings
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various compounds, this compound was found to significantly inhibit cell proliferation in MDA-MB-231 cells at concentrations as low as 2.5 μM.
- Mechanistic Insights : Further mechanistic studies indicated that this compound could enhance caspase activity (a marker for apoptosis) at concentrations around 10 μM, confirming its role as an apoptosis-inducing agent .
Comparative Biological Activity Table
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 2.43 - 7.84 | GLP-1R activation leading to apoptosis |
| Other Curcumin Analogues (7d, 7h, 10c) | MDA-MB-231 | 4.98 - 14.65 | Microtubule destabilization and apoptosis |
Comparison with Similar Compounds
Key Compounds:
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 881841-42-5)
- Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1237838-84-4)
Key Differences :
- Ring Fusion: The 1,5-a vs. 1,2-a fusion alters the spatial arrangement of substituents.
- Reactivity : The carbaldehyde group in the target compound (position 1) may exhibit distinct electronic effects due to proximity to the phenyl group, influencing nucleophilic addition rates .
Triazolo[1,5-a]pyridine Derivatives
Key Compound:
- 8-Chloro-6-(trifluoromethyl)-[1,2,4]-triazolo[1,5-a]pyridin-2-amine (CAS: 1206640-61-0)
| Property | Target Compound | Triazolo[1,5-a]pyridine Analogues |
|---|---|---|
| Core Structure | Imidazo[1,5-a]pyridine | Triazolo[1,5-a]pyridine |
| Substituents | 8-Cl, 3-Ph, 6-CF₃, 1-CHO | 8-Cl, 6-CF₃, 2-NH₂ |
| Molecular Formula | C₁₅H₉ClF₃N₂O (estimated) | C₇H₄ClF₃N₄ |
Key Differences :
- Heterocycle : The triazole core introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. This enhances interactions with polar targets but may reduce lipophilicity compared to the imidazole-based target compound.
- Functional Groups : The amine group in the triazolo derivative (position 2) contrasts with the carbaldehyde in the target, offering divergent reactivity (e.g., amidation vs. Schiff base formation) .
Carboxylic Acid Derivatives
Key Compound:
- 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid (CAS: 1780609-26-8)
| Property | Target Compound | Carboxylic Acid Analogues |
|---|---|---|
| Core Structure | Imidazo[1,5-a]pyridine | Imidazo[1,5-a]pyridine |
| Substituents | 8-Cl, 3-Ph, 6-CF₃, 1-CHO | 6-CF₃, 3-COOH |
Key Differences :
- Applications : Carboxylic acid derivatives are often used as intermediates for amide coupling, whereas the target’s carbaldehyde enables condensations for library diversification .
Preparation Methods
Synthesis of Imidazo[1,5-a]pyridine Core
A common approach to construct the imidazo[1,5-a]pyridine scaffold involves the cyclization of N-(pyridin-2-ylmethyl)benzamide intermediates. These intermediates are prepared by amidation of 2-picolylamine with substituted benzoyl chlorides under basic conditions (e.g., triethylamine).
Formylation at the 1-Position
The key step to introduce the carbaldehyde group at the 1-position is the Vilsmeier–Haack reaction:
- Reagents: Phosphoryl chloride (POCl3) and dry N,N-dimethylformamide (DMF).
- Procedure: The imidazo[1,5-a]pyridine intermediate is treated with POCl3 in DMF under controlled temperature to generate the Vilsmeier reagent in situ, which then formylates the heterocyclic ring at the 1-position.
Representative General Procedure
Based on the synthesis of related imidazo[1,5-a]pyridines, a typical procedure is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Picolylamine + benzoyl chloride derivative, triethylamine, solvent (e.g., DCM), RT | Amidation to form N-(pyridin-2-ylmethyl)benzamide |
| 2 | Phosphoryl chloride (POCl3), heat (e.g., reflux) | Cyclization to imidazo[1,5-a]pyridine core |
| 3 | POCl3 + dry DMF, 0–50 °C | Vilsmeier–Haack formylation at 1-position |
| 4 | Purification by silica gel chromatography | Isolation of pure 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde |
Reaction Conditions and Optimization
- The amidation step is typically carried out at room temperature to avoid side reactions.
- Cyclization requires elevated temperatures and anhydrous conditions to ensure ring closure.
- The Vilsmeier–Haack formylation is temperature-sensitive; controlled addition of POCl3 to DMF and careful temperature management (0–50 °C) improve yield and selectivity.
- Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents.
Research Findings and Characterization Data
- The synthesized compound exhibits characteristic signals in ^1H NMR and ^13C NMR spectra consistent with the imidazo[1,5-a]pyridine framework and the aldehyde functional group.
- High-resolution mass spectrometry (HRMS) confirms the molecular weight of 324.68 g/mol, matching the molecular formula C15H8ClF3N2O.
- Crystallographic studies of related imidazo derivatives confirm the planarity of the imidazo[1,5-a]pyridine ring system and the positioning of substituents, supporting the successful synthesis.
Data Table: Summary of Key Reagents and Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Amidation | 2-Picolylamine, benzoyl chloride, triethylamine | DCM or similar | RT | 2–4 h | Base to neutralize HCl formed |
| 2 | Cyclization | POCl3 | Neat or solvent | Reflux (~80–110 °C) | 4–12 h | Anhydrous conditions essential |
| 3 | Formylation | POCl3, DMF | DMF | 0–50 °C | 1–3 h | Controlled addition and cooling |
| 4 | Purification | Silica gel chromatography | EtOAc/Hexane | Ambient | Until pure | Gradient elution improves purity |
Q & A
Q. What are the typical synthetic routes for 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting from halogenated imidazo[1,5-a]pyridine precursors. A common approach includes:
- Step 1 : Formation of the imidazo[1,5-a]pyridine core via cyclization reactions, often using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 1-position .
- Step 2 : Chlorination at the 8-position using reagents like N-chlorosuccinimide (NCS) under controlled temperature (0–10°C) to avoid over-halogenation .
- Step 3 : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts) . Key intermediates include 8-chloroimidazo[1,5-a]pyridine derivatives and trifluoromethyl-substituted precursors. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Structural confirmation relies on:
- ¹H/¹³C NMR : To assign protons and carbons, focusing on the aldehyde proton (~9.8–10.2 ppm) and trifluoromethyl carbon (δ ~120–125 ppm, q, J = 280–300 Hz) .
- IR Spectroscopy : The aldehyde C=O stretch appears at ~1700 cm⁻¹, while the trifluoromethyl C-F stretch is observed at ~1100–1200 cm⁻¹ .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ for C₁₅H₉ClF₃N₂O: calc. 325.03) . X-ray crystallography may be used for absolute configuration determination if single crystals are obtained .
Q. What known biological activities are associated with its structural analogs?
Analogous imidazo[1,5-a]pyridines exhibit:
- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) due to halogen and trifluoromethyl groups enhancing membrane disruption .
- Enzyme Inhibition : Interactions with kinases or cytochrome P450 isoforms, attributed to the electron-withdrawing trifluoromethyl group altering binding affinity .
- Anticancer Potential : Structural analogs show cytotoxicity via apoptosis induction in cancer cell lines (e.g., HeLa) . A comparison of substituent effects is critical; for example, replacing chlorine with bromine increases lipophilicity but may reduce target specificity .
Advanced Research Questions
Q. What strategies optimize the yield and purity during the aldehyde functionalization step?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for aldehyde formation .
- Temperature Control : Maintaining 0–10°C during POCl₃/DMF-mediated formylation minimizes side reactions like over-oxidation .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) can accelerate imine formation in subsequent derivatization steps . Purity is improved via recrystallization (e.g., hexane/ethyl acetate mixtures) or preparative HPLC .
Q. How can computational modeling predict the compound's interactions with biological targets?
Methods include:
- Molecular Docking : Using software like AutoDock Vina to simulate binding to proteins (e.g., kinases), focusing on the aldehyde's hydrogen-bonding capability and the trifluoromethyl group's hydrophobic interactions .
- QSAR Studies : Correlating substituent electronic properties (e.g., Hammett σ values for Cl and CF₃) with bioactivity data to guide structural modifications .
- MD Simulations : Assessing stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
Q. How should researchers address contradictions in reported biological activities compared to analogs?
Contradictions may arise from:
- Structural Variability : For example, replacing the 3-phenyl group with a nitrophenyl (as in ) alters electron density and steric effects, leading to divergent activity profiles .
- Assay Conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) can skew results. Standardize protocols using guidelines like OECD TG 423 .
- Metabolic Stability : The trifluoromethyl group may enhance metabolic resistance in some models but increase toxicity in others. Perform comparative ADME studies using LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
